5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol
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Overview
Description
5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, while the pyridine ring can be functionalized to introduce the carbonyl group and thiol functionality .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its pharmacological properties, including its potential as a drug candidate.
Mechanism of Action
The mechanism by which 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the thiol group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol is unique due to the presence of both a pyrrolidine ring and a pyridine ring, along with the carbonyl and thiol functionalities.
Biological Activity
5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antioxidant, antimicrobial, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C10H12N2OS
- Molecular Weight : 212.28 g/mol
- IUPAC Name : 5-(pyrrolidine-1-carbonyl)-pyridine-2-thiol
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are essential for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
- Mechanism : The compound acts by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Kocuria rhizophila | 14 | 48 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
3. Potential Therapeutic Applications
Recent studies have explored the potential of this compound in treating various conditions:
- Cancer Therapy : Preliminary research indicates that it may inhibit certain cancer cell lines, suggesting a role in cancer treatment.
- Cardiovascular Health : The compound has shown promise in modulating biochemical pathways related to cardiovascular diseases, potentially through its effects on oxidative stress .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of multiple bacterial strains, with notable effectiveness against MRSA .
Case Study 2: Antioxidant Properties
In a controlled laboratory setting, researchers assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that it effectively reduced oxidative stress markers in vitro, supporting its potential use as a therapeutic agent for oxidative stress-related diseases .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified specific functional groups that enhance its biological activity, providing insights for future drug design .
- Synergistic Effects : Studies suggest that combining this compound with existing antibiotics may produce synergistic effects, enhancing overall efficacy against resistant strains .
Properties
IUPAC Name |
pyrrolidin-1-yl-(6-sulfanylidene-1H-pyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10(12-5-1-2-6-12)8-3-4-9(14)11-7-8/h3-4,7H,1-2,5-6H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWHCIKMKOGGRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNC(=S)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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